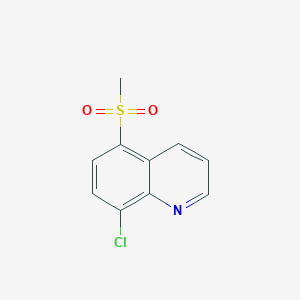

8-Chloro-5-methanesulfonylquinoline

Beschreibung

Eigenschaften

Molekularformel |

C10H8ClNO2S |

|---|---|

Molekulargewicht |

241.69 g/mol |

IUPAC-Name |

8-chloro-5-methylsulfonylquinoline |

InChI |

InChI=1S/C10H8ClNO2S/c1-15(13,14)9-5-4-8(11)10-7(9)3-2-6-12-10/h2-6H,1H3 |

InChI-Schlüssel |

SHUXTOYOOUYIDE-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)Cl |

Herkunft des Produkts |

United States |

The Quinoline Heterocyclic Scaffold: a Pillar in Chemical and Biological Sciences

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structural motif of paramount importance in contemporary chemical and biological sciences. researchgate.netnih.govfrontiersin.org Its prevalence in natural products, most notably the antimalarial alkaloid quinine, spurred early interest in its medicinal properties. researchgate.netnih.gov This initial discovery has since blossomed into a vast field of research, revealing the quinoline nucleus to be a versatile building block for the development of new drugs. researchgate.netconsensus.app

The inherent chemical properties of the quinoline ring system, including its ability to participate in a wide range of chemical reactions, make it an attractive starting point for the synthesis of complex molecular architectures. frontiersin.orgrsc.org This chemical tractability allows for the strategic placement of various functional groups, leading to a fine-tuning of the molecule's biological activity. Consequently, quinoline derivatives have been investigated and developed for a wide spectrum of pharmacological applications, including as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents. nih.govnih.govnih.govresearchgate.net

Table 1: Selected Biological Activities of Quinoline Derivatives

| Biological Activity | Description |

| Anticancer | Inhibition of cancer cell proliferation through various mechanisms. nih.govnih.gov |

| Antimicrobial | Efficacy against a range of bacterial and fungal pathogens. rsc.orgnih.gov |

| Antiviral | Activity against various viruses. nih.gov |

| Anti-inflammatory | Reduction of inflammation. rsc.orgnih.gov |

| Neuroprotective | Protection of nerve cells from damage or degeneration. nih.gov |

The Decisive Influence of Halogen and Sulfonyl Substituents

The chemical reactivity and biological profile of a quinoline (B57606) derivative are profoundly influenced by the nature and position of its substituents. The introduction of halogen atoms and sulfonyl groups, as seen in 8-Chloro-5-methanesulfonylquinoline (B6200721), can dramatically alter the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets.

The presence of a halogen atom, such as chlorine, on the quinoline ring can significantly impact its chemical reactivity. Halogenation can alter the electron distribution within the aromatic system, influencing its susceptibility to nucleophilic or electrophilic attack. acs.orgyoutube.com From a biological perspective, halogen substituents are known to enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes. acs.org Furthermore, the specific position of the halogen is critical, with substitutions at different points on the quinoline ring leading to distinct biological activities. For instance, halogenated quinolines have been explored for their potential as enzyme inhibitors. acs.org The regioselective halogenation of 8-substituted quinolines is an area of active research, highlighting the importance of precise substituent placement. rsc.orgresearchgate.net

Charting the Future: Research Trends and Unexplored Avenues

Strategies for the Regioselective Construction of the 8-Chloroquinoline (B1195068) Core

The formation of the fundamental 8-chloroquinoline scaffold can be achieved through two primary approaches: constructing the quinoline ring system with the chlorine atom already in place or by introducing the chlorine atom onto a pre-formed quinoline molecule.

Cyclization Reactions and Annulation Techniques in Quinoline Synthesis

The quinoline ring is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed over the last century. mdpi.com These methods typically involve the condensation and cyclization of aniline (B41778) derivatives with various carbonyl compounds. To achieve an 8-chloroquinoline core, these syntheses would generally start from an appropriately substituted aniline, such as 2-chloroaniline.

Several classical name reactions are instrumental in quinoline synthesis:

Skraup Synthesis: This method involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. pharmaguideline.com The dehydration of glycerol to acrolein is the initial step, which then reacts with the aniline. pharmaguideline.com

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones to react with anilines in the presence of an acid catalyst. pharmaguideline.com

Combes Synthesis: This reaction condenses an aniline with a 1,3-dicarbonyl compound to form a β-amino enone, which is then cyclized using an acid. pharmaguideline.com

Friedländer Synthesis: This involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. pharmaguideline.com

Camps Cyclization: An o-acylaminoacetophenone is transformed into a hydroxyquinoline using a base. wikipedia.org

Modern approaches often utilize metal catalysts to facilitate the cyclization process, offering milder conditions and broader functional group tolerance. For example, copper-catalyzed cascade reactions and palladium-catalyzed annulations have been developed for the synthesis of substituted quinolines. organic-chemistry.org Another effective modern strategy is the electrophilic cyclization of N-(2-alkynyl)anilines, which can produce a variety of substituted quinolines under mild conditions. nih.gov

| Synthesis Method | Reactants | Key Features | Reference |

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | One-pot reaction to form the quinoline core. | pharmaguideline.com |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | A flexible method for producing a wide range of quinolines. | pharmaguideline.com |

| Combes Synthesis | Aniline, 1,3-Dicarbonyl Compound | Two-step process involving condensation and acid-catalyzed cyclization. | pharmaguideline.com |

| Friedländer Synthesis | 2-Aminobenzaldehyde/Ketone, Methylene (B1212753) Ketone | Base or acid-catalyzed condensation leading to substituted quinolines. | pharmaguideline.com |

| Aza-Diels-Alder | Imines, Alkenes (Dienophiles) | A [4+2] cycloaddition approach to form the quinoline ring. | rsc.org |

| Metal-Catalyzed Cyclization | o-Iodoanilines, Propargyl Alcohols | Palladium-catalyzed annulation under mild conditions. | organic-chemistry.org |

Post-Synthetic Introduction of Chlorine at the C-8 Position

Introducing a chlorine atom regioselectively at the C-8 position of a pre-existing quinoline ring is a critical synthetic step. Electrophilic aromatic substitution on quinoline is highly dependent on the reaction conditions, particularly the acidity.

In strongly acidic media, the quinoline nitrogen is protonated, forming the quinolinium cation. This deactivates the heterocyclic ring towards electrophilic attack and directs substitution to the benzene (B151609) ring, primarily at the C-5 and C-8 positions. pjsir.org A notable method for the chlorination of quinoline involves using chlorine gas in concentrated sulfuric acid in the presence of silver sulfate. This procedure yields a mixture of 5-chloroquinoline, 8-chloroquinoline, and 5,8-dichloroquinoline. pjsir.org The ratio of the products can be controlled by adjusting the stoichiometry of the reagents. pjsir.org

An alternative strategy for selective functionalization involves the use of quinoline N-oxides. The N-oxide group activates the C-2 and C-4 positions for nucleophilic attack and can also direct C-H activation to other positions. For instance, regioselective chlorination of quinoline N-oxides can be achieved using triphenylphosphine (B44618) and trichloroisocyanuric acid (PPh3/Cl3CCN), providing a route to various chloroquinolines. nuph.edu.ua Rhodium-catalyzed C-H activation has also been shown to functionalize the C-8 position of quinoline N-oxides specifically. researchgate.net

| Method | Reagents | Key Features | Reference |

| Direct Chlorination | Cl₂, H₂SO₄, Ag₂SO₄ | Electrophilic attack on the quinolinium cation directs chlorination to C-5 and C-8. | pjsir.org |

| From 8-Hydroxyquinoline (B1678124) | POCl₃ or SOCl₂ | Standard conversion of a hydroxyl group to a chloro group. | researchgate.net |

| N-Oxide Directed | Quinoline N-oxide, PPh₃/Cl₃CCN | Regioselective chlorination of the quinoline ring system. | nuph.edu.ua |

Methodologies for the Introduction and Derivatization of the Methanesulfonyl Group at the C-5 Position

The introduction of a methanesulfonyl (mesyl) group onto the quinoline core at the C-5 position can be accomplished through direct sulfonylation or by the transformation of a precursor functional group.

Electrophilic and Nucleophilic Sulfonylation Reactions

Similar to chlorination, electrophilic sulfonation of quinoline in highly acidic conditions (e.g., using fuming sulfuric acid, SO₃/H₂SO₄) directs the incoming sulfonyl group to the C-5 and C-8 positions of the benzene ring. masterorganicchemistry.com This occurs via attack of the electrophile (SO₃ or its protonated form) on the electron-rich positions of the deactivated quinolinium cation. masterorganicchemistry.com

More modern and selective methods have been developed. Cobalt-catalyzed C-H sulfonylation of 8-aminoquinoline (B160924) amides has been shown to be highly selective for the C-5 position. researchgate.net This directed approach uses the bidentate nature of the 8-aminoquinoline amide substrate to guide the catalyst. Other transition-metal-free methods for the synthesis of 3-sulfonylquinolines have been developed using sodium sulfinates as the sulfonyl source, though this directs the group to the C-3 position. researchgate.net

Deoxygenative sulfonylation of quinoline N-oxides provides another route. For example, reacting a quinoline N-oxide with a sulfonyl chloride in the presence of CS₂ and diethylamine (B46881) can generate 2-sulfonylquinolines. mdpi.comnih.gov While this specific method targets the C-2 position, it highlights the utility of N-oxides in activating the quinoline ring for sulfonylation reactions.

Transformation of Precursor Sulfonyl Compounds

An alternative to direct sulfonylation is the synthesis and subsequent modification of a precursor sulfur-containing functional group. For instance, a sulfone can be prepared by the oxidation of a corresponding sulfide (B99878) (thioether) or sulfoxide. The sulfide group can often be introduced via nucleophilic aromatic substitution on an activated quinoline derivative or through metal-catalyzed cross-coupling reactions.

A general sequence would involve:

Introduction of a thiol (-SH) or thioether (-SR) group at the C-5 position.

Oxidation of the sulfur atom to the sulfone (-SO₂R) state. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (B83412) (KMnO₄).

The synthesis of sulfones via the alkylation of sulfinates is also a well-established method. acs.org If a quinoline-5-sulfinic acid or its salt could be prepared, it could then be alkylated with a methylating agent to yield the desired this compound.

Synthetic Routes to Stereoisomeric Forms of this compound Derivatives (if applicable)

The parent compound, this compound, is an achiral molecule and does not possess stereoisomers. However, synthetic routes that proceed through chiral intermediates or lead to derivatives containing stereocenters are relevant.

For example, syntheses involving the reduction of the quinoline ring can create stereocenters. The preparation of tertiary 1,2-dihydroquinoline (B8789712) sulfonamides from Morita–Baylis–Hillman acetates and methanesulfonamide (B31651) generates a chiral center at the C-2 position of the dihydroquinoline ring. nih.gov Although the subsequent step in that particular work was elimination to re-aromatize the ring (which removes the stereocenter), such dihydroquinoline intermediates are chiral and could be resolved or used in stereoselective syntheses of more complex derivatives.

Furthermore, if the methanesulfonyl group were replaced with a different sulfonyl group bearing a chiral center (e.g., a camphor-derived sulfonyl group), or if a chiral substituent were introduced elsewhere on the quinoline nucleus, the resulting derivatives would be chiral. The synthesis of such stereoisomeric forms would require either the use of chiral starting materials, chiral catalysts for asymmetric synthesis, or the resolution of a racemic mixture. For instance, optically active derivatives of 7-chloroquinolines have been prepared via a two-step approach involving chiral resolution. durham.ac.uk

Application of Catalytic and Green Chemistry Principles in the Synthesis of this compound

Extensive research into the synthesis of "this compound" has revealed a significant lack of publicly available scientific literature detailing its specific preparation. As a result, a direct discussion on the application of catalytic and green chemistry principles for this particular compound cannot be provided.

However, the broader class of quinoline derivatives, to which this compound belongs, has been the subject of extensive research in the realm of sustainable synthesis. The following sections provide a general overview of the catalytic and green chemistry principles commonly applied to the synthesis of the quinoline scaffold. These methodologies aim to improve efficiency, reduce waste, and utilize more environmentally benign reagents and conditions.

The development of sustainable synthetic routes to quinoline derivatives is a key focus for chemists. acs.org Traditional methods often require harsh conditions, such as high temperatures, and the use of hazardous reagents, leading to significant environmental and economic concerns. tandfonline.comnih.gov Modern approaches, therefore, increasingly incorporate principles of green chemistry, including the use of efficient catalysts, safer solvents, and energy-saving techniques like microwave irradiation. tandfonline.comnih.govresearchgate.net

A significant advancement in this area is the use of one-pot syntheses, which combine multiple reaction steps into a single procedure, thereby reducing waste and improving atom economy. nih.govresearchgate.net These reactions are often facilitated by a variety of catalysts.

Catalytic systems are central to the green synthesis of quinolines. These include:

Metal-Based Catalysts: A wide range of metal catalysts, including those based on iron, copper, palladium, gold, nickel, and titanium, have been employed. researchgate.netnih.govontosight.ai For instance, iron(III) chloride (FeCl3·6H2O) has been used as an inexpensive and non-toxic catalyst for the condensation of 2-aminoarylketones with active methylene compounds. researchgate.net Porous FeO(OH) dispersed on a hydrotalcite support has been shown to act as a bifunctional heterogeneous catalyst in the one-pot synthesis of 2-substituted quinolines. researchgate.net

Nanocatalysts: Nanomaterials are gaining prominence as highly efficient and recyclable catalysts for quinoline synthesis. acs.orgnih.gov Their high surface area and unique properties often lead to enhanced catalytic activity. For example, magnetic nanoparticles have been used to facilitate the synthesis of pyranoquinoline derivatives, allowing for easy separation and reuse of the catalyst. tandfonline.com Nanocatalysts based on various metals like Fe, Cu, Zn, Ni, Co, Au, Ag, and others have been reviewed for their application in one-pot quinoline syntheses. acs.org

Biocatalysts: The use of biocatalysts, such as α-amylase, represents a growing area in green chemistry, offering mild reaction conditions and high selectivity. nih.gov

Organocatalysts: Simple organic molecules can also act as effective catalysts. For instance, L-proline has been utilized for the Knoevenagel condensation in the synthesis of quinolone derivatives. researchgate.net

Green chemistry approaches extend beyond just the catalyst and encompass the entire reaction protocol:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate reaction times and improve yields in quinoline synthesis compared to conventional heating methods. researchgate.nettandfonline.com

Use of Green Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol (B145695) is a key principle of green chemistry. researchgate.nettandfonline.com Solvent-free conditions are also being explored. tandfonline.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants are combined in a single step to form a complex product, embodying the principles of atom economy and process simplification. tandfonline.com

The Friedländer synthesis, a classical method for preparing quinolines, has been a particular focus for the application of these green and catalytic approaches, with numerous modifications developed to improve its environmental footprint. nih.gov

The following table summarizes various catalytic and green chemistry approaches that have been generally applied to the synthesis of quinoline derivatives. It is important to reiterate that these are general examples for the quinoline class and not specific to the synthesis of this compound.

| Catalyst/Method | Reactants (General Class) | Green Chemistry Principle(s) | Reference(s) |

| Iron(III) chloride (FeCl3·6H2O) | 2-aminoarylketones and active methylene compounds | Inexpensive, non-toxic catalyst | researchgate.net |

| Porous FeO(OH) on Mg-Al hydrotalcite | Alcohols and ketones | Heterogeneous catalysis, one-pot synthesis | researchgate.net |

| Magnetic Nanoparticles (MNPs@SiO2-Pr-AP) | Aldehydes, malononitrile, and 8-hydroxyquinoline | Recyclable catalyst, one-pot multicomponent reaction | tandfonline.com |

| L-proline | Substituted 2-aminoaryl ketones and active methylene compounds | Organocatalysis, microwave-assisted synthesis | researchgate.net |

| Ceric Ammonium Nitrate (CAN) | Enaminones, isatin (B1672199) derivatives, and indane-1,3-dione | Use of green solvent (ethanol:water), one-pot multicomponent reaction | tandfonline.com |

| Triflic acid (TfOH) | N-alkyl anilines with alkynes or alkenes | Metal-free and solvent-free conditions | tandfonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectroscopy are instrumental in assigning the specific protons and carbons within the quinoline ring system and the methanesulfonyl group.

In a typical analysis, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline core. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine atom at the 8-position and the methanesulfonyl group at the 5-position. The protons H-2, H-3, and H-4 on the pyridine (B92270) ring of the quinoline would likely appear at lower field due to the deshielding effect of the nitrogen atom. The protons H-6 and H-7 on the benzene ring would also exhibit characteristic splitting patterns based on their coupling with each other. The methyl protons of the methanesulfonyl group would be expected to appear as a sharp singlet at a higher field.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. The carbons attached to the electronegative chlorine and sulfonyl group (C-8 and C-5) would be significantly shifted downfield. The carbonyl carbon of the sulfonyl group would also have a characteristic chemical shift.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed for a definitive assignment of all proton and carbon signals by identifying their correlations.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | 8.9 (dd, J = 4.2, 1.7 Hz) | 151.0 |

| 3 | 7.6 (dd, J = 8.4, 4.2 Hz) | 122.5 |

| 4 | 8.2 (dd, J = 8.4, 1.7 Hz) | 135.8 |

| 5 | - | 138.0 |

| 6 | 7.9 (d, J = 8.0 Hz) | 128.2 |

| 7 | 7.8 (d, J = 8.0 Hz) | 126.5 |

| 8 | - | 133.0 |

| 4a | - | 129.5 |

| 8a | - | 148.0 |

| SO₂CH₃ | 3.4 (s) | 45.0 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Characterization

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule and for elucidating its fragmentation pathways under ionization. For this compound, HRMS analysis would provide an accurate mass measurement, confirming its molecular formula of C₁₀H₈ClNO₂S.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. A plausible fragmentation pathway could involve the initial loss of the methanesulfonyl group (•SO₂CH₃) or the chlorine atom (•Cl). Subsequent fragmentation of the quinoline ring would lead to a series of smaller charged fragments. The isotopic pattern of the molecular ion peak, showing a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, would definitively confirm the presence of a single chlorine atom.

Table 2: Hypothetical HRMS Fragmentation Data for this compound

| m/z (Observed) | m/z (Calculated) | Formula | Fragment |

| 241.0015 | 241.0019 | C₁₀H₈ClNO₂S⁺ | [M]⁺ |

| 243.0001 | 242.9990 | C₁₀H₈³⁷ClNO₂S⁺ | [M+2]⁺ |

| 162.0240 | 162.0241 | C₁₀H₇Cl⁺ | [M - SO₂CH₃]⁺ |

| 206.0378 | 206.0380 | C₁₀H₈NO₂S⁺ | [M - Cl]⁺ |

| 127.0390 | 127.0391 | C₉H₇N⁺ | [M - Cl - SO₂CH₃]⁺ |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Vibrational (Infrared, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Vibrational and electronic spectroscopy provide insights into the functional groups present in a molecule and its electronic properties.

Infrared (IR) and Raman Spectroscopy: The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its functional groups. The strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the methanesulfonyl group would be prominent in the IR spectrum, typically appearing in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-S stretching vibration would also be observable. Aromatic C-H and C=C stretching vibrations from the quinoline ring would be present in their expected regions. The C-Cl stretching vibration would likely appear in the lower frequency region of the spectrum.

UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, would reveal the electronic transitions within the molecule. The quinoline ring system is the primary chromophore. The spectrum would be expected to show multiple absorption bands corresponding to π → π* transitions. The presence of the chloro and methanesulfonyl substituents would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.

Table 3: Hypothetical Vibrational and Electronic Spectroscopic Data for this compound

| Spectroscopic Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

| IR | 1345, 1150 | SO₂ asymmetric and symmetric stretching |

| IR | 3050-3100 | Aromatic C-H stretching |

| IR | 1600, 1500 | Aromatic C=C stretching |

| IR | 780 | C-Cl stretching |

| UV-Vis | 235, 280, 320 | π → π* transitions |

Note: The data presented in this table is hypothetical and for illustrative purposes.

X-ray Crystallography for Definitive Solid-State Structure Determination and Intermolecular Interaction Analysis

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would precisely determine the bond lengths, bond angles, and torsional angles within the molecule. This would confirm the planar nature of the quinoline ring system and the geometry of the methanesulfonyl group.

Table 4: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.5 |

| C(8)-Cl Bond Length (Å) | 1.74 |

| C(5)-S Bond Length (Å) | 1.77 |

| Average S=O Bond Length (Å) | 1.44 |

| Dihedral angle between quinoline planes (°) | 3.5 (indicating π-stacking) |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Computational and Theoretical Chemistry Investigations of 8 Chloro 5 Methanesulfonylquinoline

Quantum Chemical Calculations (Density Functional Theory, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties and predicting the chemical behavior of molecules like 8-chloro-5-methanesulfonylquinoline (B6200721). These methods provide a detailed understanding of the molecule's geometry, stability, and reactivity at the atomic level.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies and Spatial Distribution)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. A smaller gap generally implies higher reactivity. aimspress.com

For this compound, the HOMO would likely be distributed over the electron-rich quinoline (B57606) ring system, while the LUMO would be expected to be located on the electron-deficient regions, potentially influenced by the electron-withdrawing chloro and methanesulfonyl groups. A hypothetical analysis would involve calculating the energies of these orbitals and visualizing their spatial distribution to predict sites susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Expected Value/Observation | Significance |

| HOMO Energy | Indicates the electron-donating ability. | |

| LUMO Energy | Indicates the electron-accepting ability. | |

| HOMO-LUMO Gap (ΔE) | A smaller value suggests higher chemical reactivity. | |

| HOMO Spatial Distribution | Likely localized on the quinoline ring. | Predicts sites for electrophilic attack. |

| LUMO Spatial Distribution | Likely influenced by chloro and methanesulfonyl groups. | Predicts sites for nucleophilic attack. |

Electrostatic Potential Surface and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In the case of this compound, the MEP surface would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the sulfonyl group. Conversely, positive potential would be expected around the hydrogen atoms and the carbon atom attached to the chlorine. Analysis of Mulliken or Natural Bond Orbital (NBO) charges would provide quantitative values for the partial charges on each atom, further refining the understanding of the molecule's electrostatic properties.

Predictions of Global and Local Reactivity Descriptors (e.g., Fukui Functions, Hardness, Electrophilicity Index)

Global and local reactivity descriptors derived from DFT calculations offer a quantitative measure of a molecule's reactivity. researchgate.net

Global Descriptors:

Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A higher value indicates greater stability.

Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Local Descriptors:

Fukui Functions (f(r)): These functions identify the most reactive sites within a molecule for nucleophilic (f+(r)), electrophilic (f-(r)), and radical (f0(r)) attacks.

A theoretical study of this compound would involve calculating these descriptors to provide a comprehensive reactivity profile.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Significance |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures stability. |

| Softness (S) | 1 / η | Measures polarizability. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures electron-attracting power. |

| Electrophilicity Index (ω) | χ2 / (2η) | Measures electrophilic character. |

Molecular Dynamics Simulations for Conformational Space Exploration and Ligand Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. For this compound, MD simulations could be employed to:

Explore Conformational Space: Identify the most stable conformations of the molecule by simulating its movements over time. This is particularly relevant for understanding the flexibility of the methanesulfonyl group.

Analyze Ligand Dynamics: When bound to a biological target, MD simulations can reveal the stability of the ligand-protein complex, the nature of the intermolecular interactions, and the dynamic behavior of the ligand within the binding pocket.

Molecular Docking and Binding Mode Predictions with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action.

For this compound, molecular docking studies would involve:

Identifying potential protein targets based on the activity of similar quinoline-based compounds.

Predicting the binding affinity (e.g., in kcal/mol) of the compound to these targets.

Visualizing the binding mode, which details the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the protein's active site.

Such studies could suggest, for example, that the quinoline ring engages in π-π stacking with aromatic residues, while the sulfonyl group acts as a hydrogen bond acceptor.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are used to predict the activity or properties of new, unsynthesized compounds.

A QSAR study involving this compound would require a dataset of structurally related compounds with known biological activities. Various molecular descriptors (e.g., electronic, steric, hydrophobic) for these compounds would be calculated and used to build a mathematical model that can predict the activity of this compound. Similarly, a QSPR model could predict properties like solubility or toxicity.

Selection and Calculation of Chemically Relevant Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. The selection of appropriate descriptors is a critical step in computational drug design and QSAR (Quantitative Structure-Activity Relationship) studies. For this compound, a range of descriptors can be calculated to represent its electronic, steric, and lipophilic characteristics. These descriptors are typically derived from the compound's 2D and 3D structures using specialized software.

The primary classes of descriptors relevant to this compound include:

Electronic Descriptors: These describe the distribution of electrons within the molecule and are crucial for understanding its reactivity and intermolecular interactions. Examples include the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO gap, and dipole moment. The sulfonyl group, being strongly electron-withdrawing, and the chloro- and nitrogen-substituents significantly influence the electronic landscape of the quinoline ring system.

Steric Descriptors: These relate to the size and shape of the molecule, which are important for its ability to fit into a biological target's active site. Molar volume, surface area, and specific conformational descriptors fall into this category.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity.

The calculation of these descriptors typically involves quantum mechanical methods, such as Density Functional Theory (DFT), for electronic properties and molecular mechanics force fields for 3D conformational analysis.

Below is an interactive table showcasing a hypothetical set of calculated molecular descriptors for this compound, based on values typically observed for similar quinoline derivatives.

| Descriptor Type | Descriptor Name | Calculated Value (Hypothetical) | Significance |

| Electronic | HOMO Energy | -7.2 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 eV | Relates to the molecule's ability to accept electrons. | |

| HOMO-LUMO Gap | 5.7 eV | Indicates chemical reactivity and stability. | |

| Dipole Moment | 4.5 D | Reflects the overall polarity of the molecule. | |

| Steric/Topological | Molar Volume | 210 ų | Represents the volume occupied by one mole of the compound. |

| Molecular Surface Area | 250 Ų | The total surface area of the molecule, important for interactions. | |

| Number of Rotatable Bonds | 2 | Indicates molecular flexibility. | |

| Lipophilicity | LogP | 2.8 | Predicts the compound's distribution in a biphasic system (e.g., water/oil). |

| Physicochemical | Polarizability | 25 ų | The ease with which the electron cloud can be distorted by an external electric field. |

| Refractive Index | 1.65 | A measure of how light propagates through the substance. |

Development and Statistical Validation of Predictive Models for Biological Activity and Physicochemical Trends

Once a set of molecular descriptors has been calculated for a series of related compounds, including this compound, predictive models can be developed. These models aim to establish a mathematical relationship between the descriptors (the independent variables) and a specific biological activity or physicochemical property (the dependent variable). Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are the primary methodologies employed for this purpose. nih.gov

The development of a robust predictive model involves several key steps:

Data Set Selection: A diverse set of quinoline derivatives with known biological activities (e.g., antimicrobial, anticancer) or measured physicochemical properties would be compiled. This dataset would ideally include this compound.

Descriptor Calculation: As described in the previous section, a comprehensive set of descriptors is calculated for all compounds in the dataset.

Model Building: Various statistical methods can be used to build the model. Multiple Linear Regression (MLR) is a common starting point, which generates a linear equation relating the descriptors to the activity. More advanced techniques like Partial Least Squares (PLS), Support Vector Machines (SVM), or machine learning algorithms can capture more complex, non-linear relationships. nih.gov For instance, a study on quinolone derivatives used a genetic algorithm with multiple linear regression (GA-MLR) to predict physicochemical properties like refractive index and polarizability. nih.gov

Statistical Validation: This is a crucial step to ensure the model is predictive and not just a result of chance correlation. Common validation metrics include:

Coefficient of Determination (R²): Indicates how well the model fits the training data.

Cross-validated R² (Q²): Assessed through methods like leave-one-out (LOO) cross-validation, it measures the model's internal predictive ability. nih.gov

External Validation: The model's predictive power is tested on an external set of compounds that were not used in the model's development.

A hypothetical QSAR model for the antimicrobial activity of a series of quinoline derivatives, including this compound, might yield an equation like:

log(1/MIC) = 0.8 * LogP - 0.15 * Molar Volume + 1.2 * (HOMO-LUMO Gap) + constant

This equation would suggest that higher lipophilicity and a larger HOMO-LUMO gap are beneficial for antimicrobial activity, while increased molecular size is detrimental.

The statistical validation of such a hypothetical model is presented in the table below.

| Statistical Parameter | Value | Interpretation |

| R² (Coefficient of Determination) | 0.85 | 85% of the variance in the biological activity is explained by the model. |

| Q² (Cross-validated R²) | 0.75 | The model has good internal predictive power. |

| F-statistic | 120 | Indicates a statistically significant relationship between the descriptors and the activity. |

| p-value | <0.001 | The probability of observing the relationship by chance is very low. |

| Standard Error of Estimate | 0.25 | A measure of the accuracy of the predictions. |

While direct computational studies on this compound are not extensively reported in public literature, the methodologies described are standard in the field of medicinal and computational chemistry. ijresm.combiointerfaceresearch.com The application of these techniques to this specific compound and its analogues holds significant promise for the rational design of new molecules with tailored biological and physicochemical properties. acs.orgnih.gov

Molecular and Cellular Biological Investigations of 8 Chloro 5 Methanesulfonylquinoline and Its Analogues

Evaluation of Molecular Target Interactions and Binding Affinities (e.g., enzyme inhibition kinetics, receptor binding assays)

The biological activity of a compound is fundamentally dictated by its interactions with molecular targets. For analogues of 8-Chloro-5-methanesulfonylquinoline (B6200721), research has identified specific binding to and inhibition of several key enzymes and receptors.

Quinoline-sulfonamide derivatives have been identified as potent inhibitors of multiple enzyme families. A series of these compounds were designed and synthesized as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs), which are key targets in the pathology of Alzheimer's disease. rsc.org Kinetic studies revealed that the most effective compounds exhibited competitive inhibition. rsc.org For instance, compound a5 was the most potent inhibitor against MAO-A with a half-maximal inhibitory concentration (IC₅₀) of 0.59 ± 0.04 µM, while a12 was most effective against MAO-B with an IC₅₀ of 0.47 ± 0.03 µM. rsc.org

In the context of cancer, other quinoline-based sulfonamides have been developed as inhibitors of carbonic anhydrase (CA) isoforms, particularly the tumor-associated hCA IX and XII. nih.gov Compound 13b emerged as an excellent single-digit nanomolar hCA IX inhibitor with an inhibition constant (Kᵢ) of 5.5 nM. nih.gov Furthermore, preliminary studies on 8-quinolinesulfonamide derivatives have shown they can inhibit the M2 isoform of pyruvate (B1213749) kinase (PKM2), a critical enzyme in cancer cell metabolism. mdpi.com

Molecular docking studies have provided insights into the binding modes of these analogues. For quinoline-sulfonamides targeting MAO-A, interactions such as hydrogen bonding with tyrosine residues (TYR444 and TYR69) and various π-stacking interactions are crucial for their inhibitory activity. rsc.org Similarly, the efficacy of quinoline-based kinase inhibitors like Bosutinib highlights the importance of this scaffold in drug design. nih.gov

Analogues featuring the 8-chloro substitution have also been evaluated for receptor binding. One such compound, (+)-8-Chloro-5-(7-benzofuranyl)-7-hydroxy-3-[¹¹C]methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (also known as [¹¹C]NNC 112), demonstrated high-affinity and selective binding to D₁ dopamine (B1211576) receptors, with a Kᵢ value of 0.18 nM. nih.gov Its affinity for the D₂ receptor was approximately 4,900-fold lower, showcasing significant selectivity. nih.gov

Table 1: Enzyme Inhibition and Receptor Binding Data for Analogues

| Compound/Analogue Class | Target | Assay Type | Key Findings (Kᵢ / IC₅₀) |

|---|---|---|---|

| Quinoline-sulfonamide (a5 ) | MAO-A | Enzyme Inhibition | IC₅₀: 0.59 µM rsc.org |

| Quinoline-sulfonamide (a12 ) | MAO-B | Enzyme Inhibition | IC₅₀: 0.47 µM rsc.org |

| Quinoline-sulfonamide (a6 ) | AChE | Enzyme Inhibition | IC₅₀: 1.10 µM rsc.org |

| Quinoline-sulfonamide (a11 ) | BChE | Enzyme Inhibition | IC₅₀: 0.58 µM rsc.org |

| Quinoline-based sulfonamide (13b ) | hCA IX | Enzyme Inhibition | Kᵢ: 5.5 nM nih.gov |

| Quinoline-based sulfonamide (13b ) | hCA XII | Enzyme Inhibition | Kᵢ: 13.2 nM nih.gov |

| (+)-8-Chloro-benzazepine analogue | D₁ Dopamine Receptor | Receptor Binding | Kᵢ: 0.18 nM nih.gov |

| (+)-8-Chloro-benzazepine analogue | D₂ Dopamine Receptor | Receptor Binding | Kᵢ: 898 nM nih.gov |

Mechanistic Studies of Cellular Pathway Modulation and Signal Transduction (e.g., protein expression, phosphorylation events)

Investigations into the downstream effects of target binding have revealed that quinoline (B57606) analogues modulate several critical cellular signaling pathways. These pathways are often implicated in cell survival, proliferation, and death.

A notable mechanism for quinoline-sulfonamide hybrids is the dual targeting of bacterial metabolic and replication machinery. These compounds are thought to inhibit dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folate biosynthesis pathway, and also disrupt DNA synthesis by targeting DNA gyrase and topoisomerase IV. nih.gov

In cancer cells, the modulation of signal transduction pathways is a key anticancer mechanism. One study on a 2-chloro-indolo[2,3-b]quinoline derivative demonstrated that it exerts its cytotoxic effects by modulating the PI3K/AKT/mTOR signaling pathway. nih.gov This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition can lead to apoptosis. Molecular docking studies supported the idea that the compound directly targets PI3KCA. nih.gov

Furthermore, certain 8-hydroxyquinoline-5-sulfonamide derivatives have been shown to influence the expression of key proteins involved in cell cycle regulation and apoptosis. nih.gov These compounds were found to increase the transcriptional activity of the tumor suppressor proteins p53 and p21. nih.gov Concurrently, they altered the expression of the anti-apoptotic BCL-2 and pro-apoptotic BAX genes, shifting the balance towards cell death. nih.gov

Another analogue, 8-Chloro-adenosine, has been shown to sensitize human hepatoma cells to apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). nih.gov This sensitization occurs through multiple mechanisms, including the upregulation of the death receptor DR5 on the cell surface and the inactivation of the pro-survival NF-kappaB transcription factor. nih.gov

In Vitro Efficacy Studies on Diverse Cell Lines and Primary Cell Cultures

The therapeutic potential of these compounds has been assessed through a variety of in vitro assays, evaluating their effects on cell viability, antimicrobial efficacy, and the induction of specific cell death pathways.

Analogues of this compound have demonstrated significant cytotoxic and anti-proliferative activity against a range of human cancer cell lines. Quinoline-based sulfonamides were evaluated for their anticancer activity on breast cancer cell lines (MDA-MB-231 and MCF-7), showing potent effects. nih.gov In another study, a series of 8-quinolinesulfonamide derivatives were tested against five different cancer cell lines, including amelanotic melanoma (C32), triple-negative breast cancer (MDA-MB-231), and lung cancer (A549), with one derivative showing broad cytotoxicity. mdpi.com A 2-chloro-indolo[2,3-b]quinoline analogue exhibited remarkable cytotoxicity against colorectal cancer cells (HCT116 and Caco-2), with IC₅₀ values of 0.35 and 0.54 µM, respectively. nih.gov

Table 2: In Vitro Anticancer Activity of Selected Analogues (IC₅₀ / GI₅₀ Values)

| Compound/Analogue Class | Cell Line | Cancer Type | IC₅₀ / GI₅₀ (µM) |

|---|---|---|---|

| Quinoline-based sulfonamide (11c ) | MDA-MB-231 | Triple-Negative Breast Cancer | 18.2 nih.gov |

| Quinoline-based sulfonamide (13b ) | MDA-MB-231 | Triple-Negative Breast Cancer | 15.6 nih.gov |

| Quinoline-based sulfonamide (11c ) | MCF-7 | ER-Positive Breast Cancer | 25.3 nih.gov |

| Quinoline-based sulfonamide (13b ) | MCF-7 | ER-Positive Breast Cancer | 21.7 nih.gov |

| 8-Quinolinesulfonamide (9a ) | C32 | Amelanotic Melanoma | 233.9 mdpi.com |

| 8-Quinolinesulfonamide (9a ) | COLO829 | Melanotic Melanoma | 168.7 mdpi.com |

| 8-Quinolinesulfonamide (9a ) | A549 | Lung Cancer | 223.1 mdpi.com |

| 2-Chloro-indolo[2,3-b]quinoline (49 ) | HCT116 | Colorectal Cancer | 0.35 nih.gov |

The quinoline scaffold is a well-established pharmacophore in antimicrobial agents. Analogues of this compound have shown broad-spectrum activity against various pathogens.

Hybrid quinoline-sulfonamide complexes have demonstrated promising antibacterial and antifungal activity. nih.gov One cadmium complex, in particular, showed excellent activity against Staphylococcus aureus (MIC = 19.04 × 10⁻⁵ mg/mL), Escherichia coli (MIC = 609 × 10⁻⁵ mg/mL), and the fungus Candida albicans (MIC = 19.04 × 10⁻⁵ mg/mL). nih.gov Another study on quinoline-sulfonamide hybrids found that compound QS3 was a broad-spectrum agent, inhibiting both Gram-positive (Enterococcus faecalis) and Gram-negative (E. coli, Salmonella typhi, Pseudomonas aeruginosa) bacteria. nih.gov

Derivatives of 8-hydroxyquinoline (B1678124) have also been extensively studied. A novel formulation of an 8-hydroxyquinoline-5-sulfonamide derivative was shown to be a potent antifungal candidate for treating candidiasis and dermatophytosis, with MIC values ranging from 0.5 to 4 µg/mL. The iron complex Fe(8-hydroxyquinoline)₃ exhibits potent activity against S. aureus, including mupirocin-resistant strains (MRSA), with an MIC of 16.0–32.0 µM. nih.gov Furthermore, the simple chlorinated analogue, Cloxyquin (5-chloroquinolin-8-ol), has been reported to have good antituberculosis activity, with an MIC₉₀ of 0.25 µg/mL against clinical isolates of Mycobacterium tuberculosis.

Table 3: Antimicrobial Activity of Selected Analogues

| Compound/Analogue Class | Pathogen | Assay Type | Key Findings (MIC / Inhibition Zone) |

|---|---|---|---|

| Quinoline-sulfonamide complex (QBSC 4d ) | Staphylococcus aureus | MIC | 19.04 × 10⁻⁵ mg/mL nih.gov |

| Quinoline-sulfonamide complex (QBSC 4d ) | Escherichia coli | MIC | 609 × 10⁻⁵ mg/mL nih.gov |

| Quinoline-sulfonamide complex (QBSC 4d ) | Candida albicans | MIC | 19.04 × 10⁻⁵ mg/mL nih.gov |

| Quinoline-sulfonamide hybrid (QS3 ) | Escherichia coli | Agar Well Diffusion | 12 mm zone nih.gov |

| Quinoline-sulfonamide hybrid (QS3 ) | Salmonella typhi | Agar Well Diffusion | 11 mm zone nih.gov |

| 8-Hydroxyquinoline-5-sulfonamide nanoemulsion | Candida albicans | MIC | 0.5 - 4 µg/mL |

| Fe(8-hydroxyquinoline)₃ | Staphylococcus aureus | MIC | 16.0 - 32.0 µM nih.gov |

Beyond simply inhibiting proliferation, many quinoline analogues actively induce programmed cell death in target cells. The anticancer effects of quinoline-based sulfonamides on breast cancer cells (MDA-MB-231 and MCF-7) were found to be mediated by their pro-apoptotic activities. nih.gov

The mechanisms underlying this apoptosis have been further elucidated for some analogues. As mentioned previously, the modulation of the p53/p21 and Bcl-2/Bax pathways by 8-hydroxyquinoline-5-sulfonamide derivatives directly links these compounds to the intrinsic apoptotic pathway. nih.gov A 2-chloro-indolo[2,3-b]quinoline was also found to induce apoptosis, in addition to causing cell cycle arrest at the G2/M phase, reducing mitochondrial membrane potential, and promoting the production of reactive oxygen species (ROS). nih.gov

Studies on 8-chloro-adenosine revealed that it can promote both caspase-dependent and caspase-independent apoptotic pathways when used in combination with TRAIL. nih.gov The cleavage of caspase-3 and its substrate, poly(ADP-ribose) polymerase (PARP), confirmed the activation of the caspase cascade. nih.gov For antifungal 8-hydroxyquinoline derivatives, scanning electron microscopy indicated that they act on the cell wall of Candida species, demonstrating a mechanism that compromises cellular integrity.

In Vivo Preclinical Studies in Non-Human Animal Models

While in vitro studies provide crucial mechanistic data, in vivo studies in animal models are essential for evaluating therapeutic efficacy. Although data is limited, some analogues of this compound have been assessed in preclinical models.

The therapeutic efficacy of a topical formulation containing an 8-hydroxyquinoline analogue has been validated. A 2% ointment of Fe(8-hydroxyquinoline)₃ was tested in a murine model of an excisional skin wound infected with a bioluminescent strain of S. aureus. nih.gov The treatment resulted in a 99 ± 0.5% reduction in the bacterial burden compared to the vehicle control, demonstrating significant in vivo antimicrobial efficacy for skin and soft tissue infections. nih.gov

In the field of antimalarials, a novel 4-amino-7-chloroquinoline derivative, MG3 , has shown potent oral activity in mouse models of malaria, including those using Plasmodium berghei, P. chabaudi, and P. yoelii. Its efficacy was comparable or superior to the standard drug chloroquine. Importantly, preliminary ADME-Tox studies in rats, dogs, and non-human primates indicated that the compound possesses a very good preclinical developability profile with excellent oral bioavailability and low toxicity.

Pharmacodynamic Endpoints and Target Engagement Assessment in Animal Tissues

Pharmacodynamic studies are crucial for understanding how a compound affects the body. For a compound like this compound, this would involve identifying and measuring the biochemical and physiological effects resulting from its interaction with biological targets in various tissues.

Target engagement studies would confirm that the compound is interacting with its intended molecular target in a living animal. This is often assessed by measuring a downstream biomarker or by directly quantifying the binding of the compound to its target protein. Due to the limited specific data for this compound, the table below is presented as a template for the kind of data that would be collected in such studies.

Table 1: Illustrative Pharmacodynamic Endpoints and Target Engagement Markers for this compound in Animal Tissues

| Tissue | Potential Pharmacodynamic Endpoint | Potential Target Engagement Marker |

| Liver | Modulation of inflammatory cytokine levels (e.g., TNF-α, IL-6) | Occupancy of a specific kinase or enzyme target |

| Spleen | Changes in immune cell populations (e.g., T-cells, B-cells) | Inhibition of a signaling pathway component |

| Brain | Alteration in neurotransmitter levels or receptor activity | Binding to a specific receptor or enzyme in brain homogenates |

| Plasma | Systemic biomarker modulation (e.g., C-reactive protein) | Measurement of downstream substrate of a target enzyme |

Note: The data in this table is illustrative and not based on published studies for this compound.

Efficacy Studies in Disease Models (e.g., infection models, inflammatory models)

Efficacy studies in relevant animal disease models are essential to determine the therapeutic potential of a compound. For this compound, its structural features might suggest investigation in models of infection or inflammation.

In infection models, the compound would be evaluated for its ability to reduce the burden of a pathogen. In inflammatory models, its capacity to alleviate disease symptoms and reduce inflammatory markers would be assessed. Currently, there is a lack of specific published efficacy data for this compound in these models. The table below represents a hypothetical summary of findings from such studies.

Table 2: Hypothetical Efficacy of this compound in Animal Disease Models

| Disease Model | Key Efficacy Parameter | Hypothetical Outcome |

| Bacterial Infection Model (e.g., S. aureus) | Reduction in bacterial load (CFU/g of tissue) | Data not available |

| Viral Infection Model (e.g., Influenza) | Decrease in viral titer and improvement in survival rate | Data not available |

| LPS-induced Systemic Inflammation Model | Reduction in plasma levels of pro-inflammatory cytokines | Data not available |

| Collagen-Induced Arthritis Model | Amelioration of clinical arthritis score and joint damage | Data not available |

Note: The outcomes in this table are hypothetical and intended to illustrate the type of data generated in efficacy studies, as specific data for this compound is not currently available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 8 Chloro 5 Methanesulfonylquinoline Derivatives

Comprehensive Analysis of Substituent Effects on Biological Activity

The biological profile of 8-Chloro-5-methanesulfonylquinoline (B6200721) is significantly influenced by the electronic, steric, and lipophilic properties of its chloro and methanesulfonyl substituents. The strategic placement of these groups on the quinoline (B57606) scaffold is a key determinant of the molecule's interaction with biological targets.

The methanesulfonyl group (-SO2CH3) at the 5-position is a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence can profoundly affect the electron density of the quinoline ring system, influencing its reactivity and potential for π-π stacking interactions with biological macromolecules. The sulfonyl group's capacity to act as a hydrogen bond acceptor can also facilitate specific interactions within a receptor's binding pocket, potentially increasing binding affinity and, consequently, biological activity.

Exploration of Core Quinoline Ring Modifications and Their Impact on Bioactivity and Selectivity

Modifications to the core quinoline ring are a fundamental strategy for modulating the bioactivity and selectivity of this class of compounds. nih.gov The quinoline nucleus is a versatile scaffold found in numerous compounds with a wide array of pharmacological properties, including anticancer, antibacterial, and antiviral activities. nih.govbiointerfaceresearch.comrsc.org Alterations to this core structure can lead to significant changes in the molecule's therapeutic potential.

One common modification involves the introduction of various substituents at different positions of the quinoline ring. For example, the addition of a phenol (B47542) ring as a substituent has been shown to modify the bioactivity of certain quinoline derivatives. rsc.org Another approach is the creation of hybrid molecules, where the quinoline scaffold is linked to another pharmacologically active moiety. This molecular hybridization strategy has been successfully employed to develop novel compounds with enhanced anticancer activity, such as quinoline-chalcone derivatives. researchgate.net

Furthermore, modifications to the nitrogen atom of the quinoline ring can also be a viable strategy for altering the compound's properties. researchgate.net The synthesis of quinoline derivatives with different functional groups, such as hydrazone linkers, has been reported to yield compounds with good growth inhibition of targeted bacteria. rsc.org The potential for bioactivity is often directly associated with the substituent effect on the ring. rsc.org

The table below illustrates hypothetical modifications to the this compound core and their potential impact on bioactivity, based on established principles from related quinoline derivatives.

| Modification | Position | Potential Impact on Bioactivity and Selectivity |

| Introduction of an amino group | 2 | May enhance interactions with specific targets through hydrogen bonding. |

| Addition of a hydroxyl group | 4 | Could increase solubility and provide a new point for metabolic modification. |

| Replacement of the chloro group | 8 | Substituting with a trifluoromethyl group could enhance lipophilicity and metabolic stability. |

| Alteration of the sulfonyl linker | 5 | Replacing the methyl group with a larger alkyl or aryl group could probe steric limits of a binding site. |

Correlation of Derived Physicochemical Properties with Biological Outcomes

The biological activity of quinoline derivatives is intrinsically linked to their physicochemical properties. Quantitative structure-activity relationship (QSAR) studies are often employed to correlate properties such as pKa, lipophilicity (logP), dipole moment, polarizability, and molecular hardness with biological outcomes. mdpi.combiointerfaceresearch.com

pKa: The basicity of the quinoline nitrogen, influenced by the electronic effects of substituents, determines the degree of ionization at physiological pH. This is critical for membrane permeability and interaction with ionic residues in a binding site.

logP: The lipophilicity of a compound affects its absorption, distribution, metabolism, and excretion (ADME) properties. An optimal logP value is often sought to ensure sufficient solubility in aqueous biological fluids while allowing for efficient passage across lipid membranes. For some quinoline derivatives, antiviral activity has been shown to increase with increasing lipophilicity. nih.gov

Dipole Moment and Polarizability: These properties influence a molecule's ability to engage in long-range electrostatic interactions and van der Waals forces with its target. A well-matched dipole moment can be crucial for the initial recognition and orientation of the ligand within the binding pocket.

Molecular Hardness: This quantum chemical parameter relates to the resistance of a molecule to deformation or change in its electron distribution. It can be correlated with the reactivity and stability of the compound.

The following table presents hypothetical physicochemical data for a series of this compound derivatives and their predicted biological activity, illustrating the potential correlations.

| Derivative | Substituent at C2 | logP (Calculated) | pKa (Predicted) | Predicted Biological Activity (IC50, µM) |

| 1 | -H | 3.2 | 4.5 | 10.5 |

| 2 | -NH2 | 2.8 | 5.1 | 5.2 |

| 3 | -OH | 2.9 | 4.3 | 8.7 |

| 4 | -CH3 | 3.6 | 4.7 | 12.1 |

Rational Design Principles for the Development of Novel Quinoline Compounds with Enhanced Activity or Specificity

The rational design of new quinoline-based therapeutic agents leverages the understanding of their structure-activity relationships to create molecules with improved potency and selectivity. nih.govnih.gov This process often involves computational methods, such as 3D-QSAR and molecular docking, to guide the design of new derivatives. mdpi.combiointerfaceresearch.com

Key principles in the rational design of novel quinoline compounds include:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved ADME characteristics or reduced toxicity while maintaining or enhancing biological activity. For example, replacing the 8-chloro group with a trifluoromethyl group could be explored.

Scaffold Hopping: This involves replacing the quinoline core with a different heterocyclic system that maintains the essential pharmacophoric features, potentially leading to novel intellectual property and improved drug-like properties.

| Compound Name |

|---|

Structure-Based Drug Design: When the 3D structure of the biological target is known, molecular docking studies can be used to predict the binding mode of this compound and its derivatives. This information can then be used to design new molecules with optimized interactions with the target, leading to enhanced affinity and selectivity.

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. The 8-chloro-quinoline or the methanesulfonyl-benzene moieties could serve as starting points for such a strategy.

By applying these principles, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop new drug candidates with superior therapeutic profiles. biointerfaceresearch.com The continuous effort in this area has led to the development of novel congeners with superior biological activities and minimal potential for undesirable side effects.

Emerging Research Applications and Future Directions for 8 Chloro 5 Methanesulfonylquinoline

Development as a Chemical Probe for Unraveling Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems. Given its structure, 8-Chloro-5-methanesulfonylquinoline (B6200721) has the potential to be developed into such a tool. Research on structurally related quinoline (B57606) sulfonamides has demonstrated their utility as highly selective chemical probes. For instance, the compound 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid was identified as a potent and selective inhibitor of Monocarboxylate Transporter 4 (MCT4), a protein crucial for lactate (B86563) transport in cancer cells. nih.govresearchgate.net This inhibitor allowed researchers to dissect the biological role of MCT4 in tumor metabolism both in vitro and in vivo. nih.govbohrium.com

The development of this compound as a chemical probe would likely follow a similar path:

Target Identification: Screening the compound against various biological targets to identify specific interactions.

Optimization: Modifying its structure to enhance potency, selectivity, and cell permeability.

Validation: Using the optimized probe to study the physiological and pathological roles of its target protein.

The methanesulfonyl group can influence the compound's solubility, polarity, and ability to act as a hydrogen bond acceptor, which are critical properties for a chemical probe. The 8-chloro substitution further modulates its electronic and lipophilic character, potentially fine-tuning its target-binding profile.

Utility as a Key Synthetic Intermediate in the Synthesis of More Complex Organic Molecules

Functionalized quinolines are valuable building blocks in organic synthesis. The presence of both a chloro and a methanesulfonyl group on the quinoline ring of this compound offers multiple reaction sites for further chemical modification. This dual functionality makes it a potentially valuable synthetic intermediate.

For example, the chlorine atom at the C8 position can be substituted through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds, expanding the molecular complexity. The methanesulfonyl group, being a strong electron-withdrawing group, can activate the quinoline ring for certain reactions or be a target for modification itself. A related compound, 8-Chloroquinoline-5-sulfonic acid, serves as a precursor in the synthesis of pharmaceuticals, highlighting the role of such scaffolds as synthetic intermediates. smolecule.com Therefore, this compound could be a key starting material for creating libraries of novel compounds for drug discovery and other applications.

Exploration of Non-Biological Applications (e.g., in advanced materials, catalysis, analytical chemistry)

The applications of quinoline derivatives extend beyond biology. The unique electronic and coordination properties of the quinoline ring system make it suitable for use in materials science, catalysis, and analytical chemistry. While specific research into the non-biological applications of this compound is not yet prevalent, the properties of related compounds suggest potential uses.

Advanced Materials: 8-Chloroquinoline-5-sulfonic acid is used to create polymeric materials with enhanced properties through metal complexation. smolecule.com The ability of the quinoline nitrogen and the sulfonyl oxygens in this compound to coordinate with metal ions could be exploited to develop new polymers, metal-organic frameworks (MOFs), or organic light-emitting diodes (OLEDs). smolecule.com

Catalysis: Quinoline-based ligands are used in various catalytic processes. The specific electronic and steric profile of this compound could make it a useful ligand for transition-metal-catalyzed reactions.

Analytical Chemistry: The chelating ability of 8-chloroquinoline-5-sulfonic acid allows it to be used for the detection of metal ions. smolecule.com Similarly, this compound could be investigated as a chemosensor or an analytical reagent for specific metal ions, where the chlorine and methanesulfonyl groups could fine-tune its selectivity and sensitivity.

Methodological Advancements in the Synthesis and Functionalization of Similar Quinoline Scaffolds

The synthesis of quinoline and its derivatives is a well-established field, yet new and improved methods are continuously being developed. These advancements are crucial for producing compounds like this compound efficiently and for creating diverse libraries of related molecules.

Historically, classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses have been the mainstay for constructing the quinoline core. nih.gov Modern synthetic chemistry, however, has introduced more efficient and environmentally friendly techniques. smolecule.com Recent progress has focused on the direct C-H functionalization of the quinoline ring, which allows for the precise and selective introduction of various functional groups without the need for pre-functionalized starting materials. researchgate.netsigmaaldrich.com This strategy accelerates the creation of novel drug candidates with potentially enhanced bioactivity. researchgate.netsigmaaldrich.com

| Synthesis Strategy | Description | Key Advantages |

|---|---|---|

| Classical Named Reactions (e.g., Skraup, Friedländer) | Condensation reactions typically involving anilines and α,β-unsaturated carbonyl compounds or their precursors. nih.gov | Well-established, reliable for basic scaffold synthesis. |

| Transition Metal-Catalyzed Cross-Coupling | Reactions like Suzuki, Heck, and Buchwald-Hartwig used to functionalize pre-halogenated quinolines. | High efficiency and broad substrate scope for creating complex derivatives. |

| C–H Bond Functionalization/Activation | Direct introduction of functional groups onto the quinoline ring's carbon-hydrogen bonds, often using a catalyst. sigmaaldrich.com | High atom economy, reduces synthetic steps, allows for novel functionalization patterns. sigmaaldrich.com |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reaction rates and often improve yields. smolecule.com | Reduced reaction times, improved efficiency, and often greener reaction conditions. smolecule.com |

These advanced methods are directly applicable to the synthesis and further derivatization of this compound, enabling the rapid exploration of its chemical space.

Identification of Novel Biological Targets and Therapeutic Areas for Quinoline-Based Compounds

The quinoline scaffold is a privileged structure in drug discovery, with derivatives showing a wide range of biological activities. Research continues to identify new molecular targets and therapeutic applications for this class of compounds.

Recent studies have expanded the known targets for quinoline derivatives beyond their traditional use in antimalarial drugs. For example:

Oncology: Novel quinoline compounds have been developed as dual inhibitors of EGFR and HER-2, which are important targets in cancer therapy. nih.gov Other derivatives have shown promise as inhibitors of DNA methyltransferases (DNMTs), representing an epigenetic approach to cancer treatment. nih.gov

Neurodegenerative Diseases: The quinoline core is being explored for its potential in developing treatments for neurological disorders.

Infectious Diseases: Beyond malaria, new quinoline-based agents are being investigated for their antibacterial and antiviral properties.

A functional proteomics approach identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of some quinoline drugs, opening new avenues for understanding their mechanisms of action. sigmaaldrich.com The structural features of this compound make it a candidate for screening against these and other emerging biological targets.

Integration with High-Throughput Screening and Artificial Intelligence in Chemical Discovery

The discovery of novel bioactive compounds has been revolutionized by the integration of high-throughput screening (HTS) and artificial intelligence (AI). HTS allows for the rapid testing of vast libraries of chemicals against biological targets to find "hits." AI and machine learning algorithms can then analyze the large datasets generated by HTS to predict the activity of new compounds, optimize lead structures, and identify promising candidates more efficiently.

This combination is particularly powerful for exploring the potential of scaffolds like quinoline.

AI-Driven Virtual Screening: AI models can screen virtual libraries of millions of quinoline derivatives, including this compound, to prioritize which compounds to synthesize and test, saving significant time and resources.

Predictive Modeling: Machine learning can build structure-activity relationship (SAR) models from HTS data to guide the design of new quinoline analogues with improved potency and selectivity.

Accelerated Discovery: The synergy between automated HTS robotics and intelligent data analysis drastically shortens the timeline from initial hit identification to lead optimization.

The future development of this compound and related compounds will undoubtedly be accelerated by these technologies, enabling a more rapid and targeted exploration of their therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 8-Chloro-5-methanesulfonylquinoline, and how do reaction conditions affect product purity?

- Methodological Answer : The synthesis typically involves halogenation and sulfonation steps. For example, the Skraup reaction or modifications like the Suzuki–Miyaura cross-coupling (for functionalization at specific positions) are used for quinoline frameworks . Reaction temperature, solvent polarity, and catalyst selection (e.g., palladium catalysts for cross-coupling) critically influence purity. Side reactions, such as over-sulfonation or dechlorination, can be mitigated by controlling stoichiometry and using inert atmospheres .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should complex NMR splitting patterns be interpreted?

- Methodological Answer : High-resolution NMR (¹H/¹³C) and LC-MS are indispensable. For NMR, deuterated DMSO or CDCl₃ resolves signals from sulfonyl and chloro groups. Complex splitting in aromatic regions requires 2D experiments (COSY, HSQC) to assign substituent positions. Mass spectrometry with ESI+ confirms molecular mass and detects halogen isotopic patterns .

Advanced Research Questions

Q. How can the Suzuki–Miyaura cross-coupling be optimized to introduce aryl/heteroaryl groups at the 8-chloro position of this compound?

- Methodological Answer : Optimization involves screening Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. Cs₂CO₃). Microwave-assisted synthesis may reduce reaction time. Monitor intermediates via TLC and isolate products using column chromatography with gradients of ethyl acetate/hexane. DFT calculations predict regioselectivity and guide boronic acid selection .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Reproduce experiments under standardized conditions (e.g., ISO-certified cell lines). Validate purity via HPLC (>95%) and corroborate bioactivity with orthogonal assays (e.g., enzymatic vs. cell-based). Meta-analyses of literature data identify outliers .

Q. How do computational methods like DFT aid in understanding the reaction mechanisms of this compound in catalytic systems?

- Methodological Answer : DFT models simulate transition states and intermediates, revealing energy barriers for sulfonation or cross-coupling steps. Validate computational results by comparing predicted vs. experimental UV-Vis spectra or kinetic isotope effects. Software like Gaussian or ORCA is used with B3LYP/6-31G* basis sets .

Q. What protocols ensure stability of this compound in solution during long-term storage?

- Methodological Answer : Store in amber vials under argon at −20°C to prevent photodegradation and oxidation. Chloroform or DMSO is preferred for solubility; avoid protic solvents. Monitor degradation via periodic NMR or LC-MS. Add stabilizers like BHT (0.1%) for radical-sensitive compounds .

Data Presentation & Reporting

Q. How should researchers present complex structural data for this compound derivatives in publications?

- Methodological Answer : Follow IUPAC guidelines for numbering and nomenclature. Use bolded numerical identifiers (e.g., 1 , 2 ) for compounds in figures. Limit schemes to 2–3 key structures; include crystallographic data (CCDC numbers) for novel derivatives. Avoid overcrowding tables with redundant analytical data .

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.